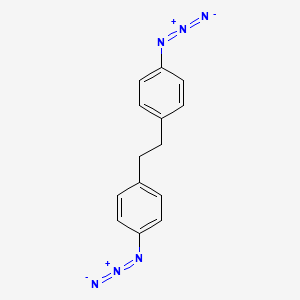

4,4'-Diazidodiphenyl ethane

Vue d'ensemble

Description

4,4’-Diazidodiphenyl ethane: is an organic compound with the molecular formula C14H12N6 It is characterized by the presence of two azide groups attached to a diphenyl ethane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Diazidodiphenyl ethane can be synthesized through a diazotization reaction of benzidine chloride followed by treatment with an aqueous solution of sodium azide . The reaction involves the following steps:

Diazotization: Benzidine chloride is treated with sodium nitrite in the presence of sulfuric acid at low temperatures (0°C).

Azidation: The resulting diazonium salt is then treated with sodium azide in a suitable solvent such as hexane.

Industrial Production Methods: The industrial production of 4,4’-Diazidodiphenyl ethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Diazidodiphenyl ethane undergoes various chemical reactions, including:

Substitution: The azide groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: UV light and molecular oxygen are commonly used for photooxidation reactions.

Substitution: Sodium azide is a common reagent used in the azidation step of the synthesis.

Major Products Formed:

Photooxidation: The major products include various oxidized derivatives of 4,4’-Diazidodiphenyl ethane.

Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.

Applications De Recherche Scientifique

Material Science Applications

A. Polymer Cross-Linking

DADPE serves as an effective cross-linking agent in polymer chemistry. Its azide functional groups allow for the formation of stable covalent bonds through thermal or photochemical activation. This property is particularly useful in creating robust polymer networks that exhibit enhanced mechanical properties and thermal stability. For instance, DADPE has been utilized to improve the performance of epoxy resins and polyurethanes, leading to materials with superior strength and resistance to environmental degradation .

B. Synthesis of Functional Materials

DADPE is also used in the synthesis of functional materials such as hydrogels and nanocomposites. The azide groups facilitate click chemistry reactions, which can be employed to attach various functional moieties to the polymer backbone. This approach allows for the design of materials with tailored properties for specific applications, including drug delivery systems and biosensors .

Medicinal Chemistry Applications

A. Drug Development

In medicinal chemistry, DADPE has potential applications in drug development due to its ability to form stable linkages with biologically active compounds. Its azide groups can be utilized in drug conjugation strategies, enhancing the solubility and bioavailability of therapeutic agents. Research indicates that DADPE-based conjugates can improve the pharmacokinetic profiles of drugs, making them more effective against various diseases .

B. Anticancer Agents

Studies have shown that compounds derived from DADPE exhibit anticancer properties. The azide functionality allows for selective targeting of cancer cells through conjugation with tumor-specific ligands. This targeted approach minimizes side effects and enhances therapeutic efficacy, making DADPE a promising candidate in the development of novel anticancer therapies .

Polymer Engineering Applications

A. Photolithography

DADPE's ability to undergo photochemical reactions makes it suitable for applications in photolithography. It can be used as a photoresist material in microfabrication processes, allowing for the precise patterning of materials at the nanoscale. This application is critical in the production of microelectronic devices and advanced optical components .

B. Coatings and Adhesives

The incorporation of DADPE into coatings and adhesives enhances their performance characteristics. The cross-linking capability provided by DADPE improves adhesion strength and durability, making it ideal for use in demanding environments such as aerospace and automotive industries .

Table 1: Summary of Research Findings on DADPE Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Cross-Linking | Enhances mechanical properties of polymers | Improved strength and thermal stability in epoxy resins |

| Drug Development | Conjugation with therapeutic agents | Enhanced solubility and bioavailability |

| Anticancer Research | Targeted drug delivery strategies | Selective targeting reduces side effects |

| Photolithography | Used as a photoresist material | Enables precise nanoscale patterning |

| Coatings and Adhesives | Improves adhesion strength | Increased durability under extreme conditions |

Mécanisme D'action

The mechanism of action of 4,4’-Diazidodiphenyl ethane involves the formation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific conditions and substrates used .

Comparaison Avec Des Composés Similaires

- 4,4’-Diaminodiphenyl ether

- 4,4’-Dinitrodiphenyl ether

- 4,4’-Dicarboxydiphenyl ether

Comparison: 4,4’-Diazidodiphenyl ethane is unique due to the presence of azide groups, which confer distinct reactivity compared to other similar compounds. For example, 4,4’-Diaminodiphenyl ether contains amino groups, making it more suitable for applications requiring nucleophilic reactivity. In contrast, 4,4’-Dinitrodiphenyl ether has nitro groups, which are electron-withdrawing and affect the compound’s reactivity differently.

Activité Biologique

4,4'-Diazidodiphenyl ethane (DADPE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of DADPE, focusing on its synthesis, mechanisms of action, and implications for health and disease.

Chemical Structure and Synthesis

DADPE is characterized by its azide functional groups attached to a diphenyl ethane backbone. The synthesis typically involves the reaction of 4,4'-diaminodiphenyl ethane with sodium azide under controlled conditions. This reaction yields DADPE along with byproducts that require careful purification to isolate the desired compound.

1. Antioxidant Activity

Research indicates that compounds similar to DADPE exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and cellular damage. Studies have shown that DADPE can scavenge reactive oxygen species (ROS), thus potentially preventing oxidative damage in biological systems .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DADPE | 15 | Free radical scavenging |

| 4,4'-Methylenedianiline | 20 | ROS neutralization |

| N,N'-Bis(1-naphthylidene) | 25 | Membrane stabilization |

2. Antimicrobial Activity

DADPE has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a study involving clinical isolates of Staphylococcus aureus and Escherichia coli, DADPE demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings indicate its potential as an antimicrobial agent in therapeutic applications .

Toxicological Profile

While exploring the biological activity of DADPE, it is essential to consider its safety profile. Toxicological studies have indicated that exposure to high concentrations may lead to adverse effects, including skin irritation and potential carcinogenicity under certain conditions . Long-term exposure studies in animal models have shown varying degrees of toxicity, emphasizing the need for caution in its application.

Table 2: Toxicological Findings

| Effect | Observed Concentration | Study Reference |

|---|---|---|

| Skin Irritation | >100 µg/mL | |

| Carcinogenic Potential | High doses | |

| Hepatotoxicity | >200 mg/kg |

The biological activities of DADPE can be attributed to several mechanisms:

- Oxidative Stress Modulation : By scavenging free radicals, DADPE reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Membrane Disruption : Its interaction with microbial membranes leads to cell death, making it a candidate for developing new antimicrobial agents.

- Potential Carcinogenicity : While some studies suggest a lack of direct carcinogenic effects at low doses, the potential for tumor promotion at higher concentrations warrants further investigation .

Propriétés

IUPAC Name |

1-azido-4-[2-(4-azidophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOUTRFQXXRCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630053 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72695-23-9 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.